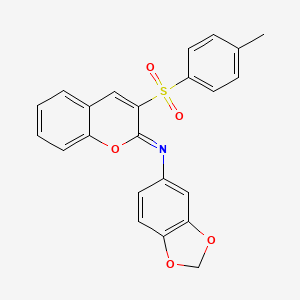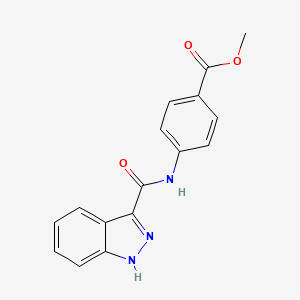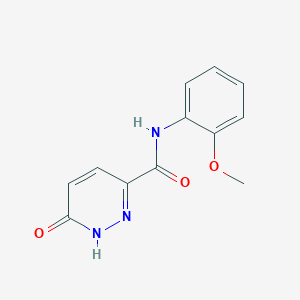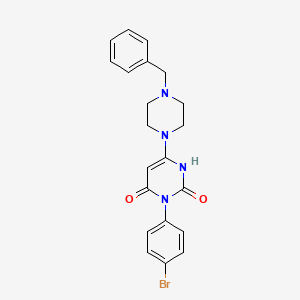
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, also known as 2Z-N-BMBS-C2I, is a synthetic chromen-2-imine derivative that has been studied for its potential applications in various scientific fields. It is a highly stable compound with a low melting point and is used as a building block for synthesizing other compounds. The synthesis method of 2Z-N-BMBS-C2I is described in detail in
Scientific Research Applications
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI has been studied for its potential applications in various scientific fields. It has been used in the synthesis of novel chromen-2-imine derivatives and as a building block for synthesizing other compounds. It has also been studied for its potential applications in the fields of medicinal chemistry, materials science, and drug discovery. In addition, it has been used as a starting material for the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI is not yet fully understood. However, it is believed that the compound is able to interact with various proteins and enzymes in the body, leading to the production of various biochemical and physiological effects. It is also believed that the compound may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer activities. It has also been found to have neuroprotective effects, as well as an ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI has several advantages when used in lab experiments. It is a highly stable compound with a low melting point, making it easy to handle and store. It is also relatively inexpensive, making it an affordable option for researchers. However, it is important to note that the compound has not been thoroughly studied, so there may be some unknown risks associated with its use.
Future Directions
The potential applications of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI are still being explored. Future research could focus on further understanding its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could explore its potential applications in the fields of medicinal chemistry, materials science, and drug discovery. It could also be used as a starting material for the synthesis of polymers, dyes, and other materials. Finally, researchers could investigate the potential toxicity of the compound and its potential side effects.
Synthesis Methods
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI can be synthesized using a simple three-step reaction. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-methylbenzene-1,3-diol in the presence of a base such as sodium hydroxide to form the intermediate product 2Z-N-(2H-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide. The second step involves the reaction of this intermediate product with 2-chloro-1H-chromen-2-one in the presence of a base such as sodium hydroxide to produce the desired product, 2Z-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c1-15-6-9-18(10-7-15)30(25,26)22-12-16-4-2-3-5-19(16)29-23(22)24-17-8-11-20-21(13-17)28-14-27-20/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINWZNNPOTUXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)


![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)
![methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6431512.png)
![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6431514.png)
![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)